methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate is a chemical compound used in scientific research for its potential therapeutic applications. It is a member of the glycine receptor agonist family and has been shown to have significant effects on the nervous system.
Mecanismo De Acción
Methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate acts as an agonist at the glycine receptor, which is a type of ionotropic receptor that is primarily found in the nervous system. Activation of the glycine receptor leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have significant anticonvulsant and analgesic effects, as well as anxiolytic and sedative properties. It has also been shown to have neuroprotective effects, which may be of particular interest in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, there are also some limitations to its use. It can be expensive to produce in large quantities, and its effects may vary depending on the specific experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on Methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate. One area of interest is the development of more potent and selective agonists at the glycine receptor, which may have improved therapeutic efficacy. Another area of interest is the investigation of the neuroprotective effects of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the potential side effects and limitations of this compound in clinical settings.
Métodos De Síntesis
The synthesis of Methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate involves a series of chemical reactions. The first step involves the condensation of glycine and benzylamine to form N-benzylglycine. This is followed by the reaction of N-benzylglycine with 1,4-dibromobutane to form the intermediate compound, N-benzyl-1,4-butanediamine. The final step involves the reaction of N-benzyl-1,4-butanediamine with methyl chloroformate to form this compound.
Aplicaciones Científicas De Investigación
Methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on the nervous system and has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, chronic pain, and anxiety.
Propiedades
IUPAC Name |
methyl 2-[[1-(1-benzylpiperidin-4-yl)piperidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-20(25)14-22-21(26)18-8-5-11-24(16-18)19-9-12-23(13-10-19)15-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAPKOISMABMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.